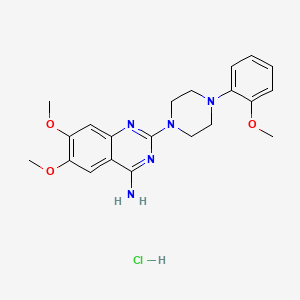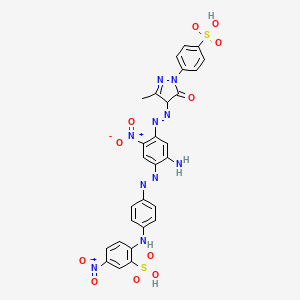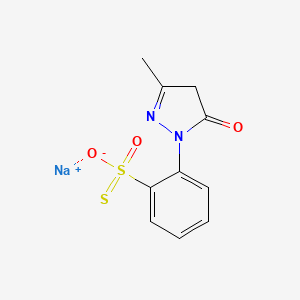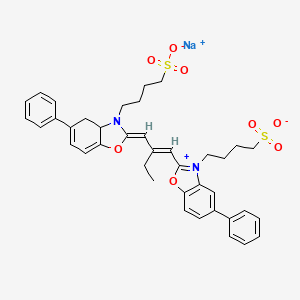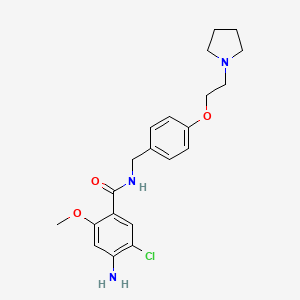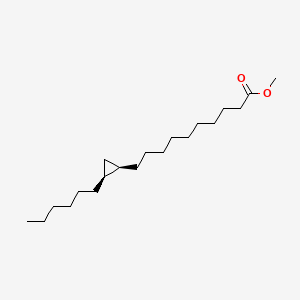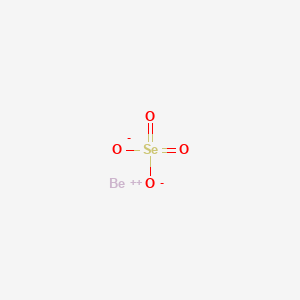
Beryllium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium salts are compounds formed when beryllium, a chemical element with the symbol Be and atomic number 4, reacts with acids. Beryllium is a steel-gray, lightweight, and brittle metal known for its high melting point and exceptional stiffness . Beryllium salts are typically formed when beryllium reacts with acids such as hydrochloric acid or sulfuric acid, resulting in compounds like beryllium chloride and beryllium sulfate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Beryllium salts can be synthesized through various methods. One common method involves the reaction of beryllium metal with acids. For example, beryllium reacts with hydrochloric acid to form beryllium chloride and hydrogen gas:
[ \text{Be} + 2\text{HCl} \rightarrow \text{BeCl}_2 + \text{H}_2 ]
Another method involves the reaction of beryllium oxide with acids. For instance, beryllium oxide reacts with sulfuric acid to produce beryllium sulfate:
[ \text{BeO} + \text{H}_2\text{SO}_4 \rightarrow \text{BeSO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of beryllium salts often involves the extraction of beryllium from beryllium-bearing minerals such as beryl and bertrandite. The extracted beryllium is then converted into beryllium oxide, which can be further processed to produce various beryllium salts .
Analyse Des Réactions Chimiques
Types of Reactions
Beryllium salts undergo various chemical reactions, including:
Oxidation: Beryllium can form beryllium oxide when exposed to oxygen at high temperatures.
Reduction: Beryllium salts can be reduced to metallic beryllium using reducing agents like magnesium.
Substitution: Beryllium salts can undergo substitution reactions with other halides or anions.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to form beryllium salts.
Reducing Agents: Magnesium is often used to reduce beryllium salts to metallic beryllium.
Oxidizing Agents: Oxygen is used to oxidize beryllium to beryllium oxide.
Major Products
Beryllium Chloride: Formed by reacting beryllium with hydrochloric acid.
Beryllium Sulfate: Formed by reacting beryllium oxide with sulfuric acid.
Beryllium Oxide: Formed by oxidizing beryllium at high temperatures.
Applications De Recherche Scientifique
Beryllium salts have numerous applications in scientific research:
Chemistry: Beryllium salts are used as catalysts in various chemical reactions and as precursors for the synthesis of other beryllium compounds.
Biology: Beryllium salts are used in studies related to enzyme inhibition and protein interactions.
Medicine: Beryllium salts are used in diagnostic imaging and as components in certain medical devices.
Industry: Beryllium salts are used in the production of beryllium alloys, which are essential in aerospace, telecommunications, and nuclear industries
Mécanisme D'action
The mechanism of action of beryllium salts involves their interaction with biological molecules and cellular components. Beryllium ions can bind to proteins and enzymes, altering their structure and function. This can lead to enzyme inhibition and disruption of cellular processes. Beryllium salts can also induce immune responses, leading to conditions such as chronic beryllium disease .
Comparaison Avec Des Composés Similaires
Beryllium salts share similarities with other alkaline earth metal salts, such as magnesium and calcium salts. beryllium salts are unique due to their high toxicity and ability to form strong covalent bonds. Unlike magnesium and calcium salts, beryllium salts can form complex ions and exhibit amphoteric behavior, allowing them to react with both acids and bases .
Similar Compounds
Magnesium Salts: Similar in reactivity but less toxic.
Calcium Salts: Similar in reactivity but more commonly found in biological systems.
Aluminum Salts: Share some chemical properties with beryllium salts due to diagonal similarities in the periodic table.
Propriétés
Numéro CAS |
14902-95-5 |
|---|---|
Formule moléculaire |
BeO4Se |
Poids moléculaire |
151.98 g/mol |
Nom IUPAC |
beryllium;selenate |
InChI |
InChI=1S/Be.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
Clé InChI |
PPYIVKOTTQCYIV-UHFFFAOYSA-L |
SMILES canonique |
[Be+2].[O-][Se](=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


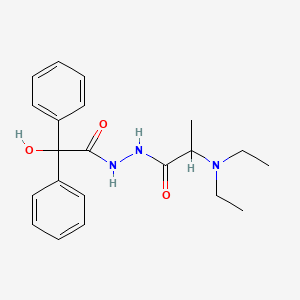
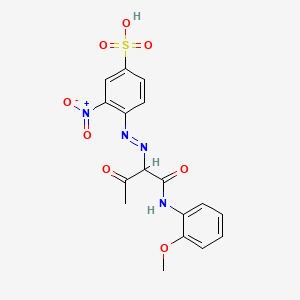

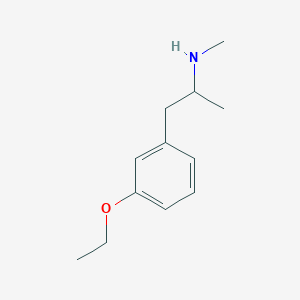
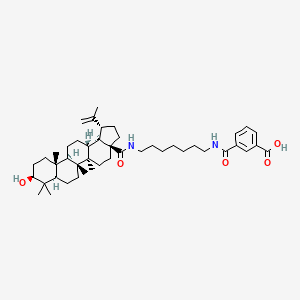
![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)

